molecular formula C13H17N3O2 B1292982 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine CAS No. 1119450-65-5

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine

Cat. No.: B1292982
CAS No.: 1119450-65-5
M. Wt: 247.29 g/mol
InChI Key: ZYYIUSRKWKCAHI-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is a chemical compound that features a benzoxazole ring fused to a morpholine ring, connected via an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine exhibit potential anticancer properties. A study demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects
Another significant application is in neuroprotection. The compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported that it can reduce the levels of pro-inflammatory cytokines in neuronal cultures.

Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Biochemical Applications

Proteomics Research
This compound is also utilized in proteomics for its ability to selectively bind to specific proteins. It serves as a useful tool in studying protein interactions and functions within biological systems. Its binding affinity can be leveraged in affinity purification techniques.

Fluorescent Probes
The structural characteristics of this compound allow it to be developed into fluorescent probes for cellular imaging. These probes can help visualize cellular processes in real-time, contributing to advancements in cellular biology.

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Research has shown that polymers modified with this compound exhibit improved thermal stability and mechanical strength.

Nanocomposites
The integration of this compound into nanocomposites has been explored for applications in electronics and photonics. Its unique electronic properties make it suitable for developing advanced materials with tailored functionalities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress and inflammation
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study highlights its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection in Animal Models
In vivo experiments using animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential utility in treating neurodegenerative disorders.

Case Study 3: Development of Fluorescent Probes
Researchers developed a series of fluorescent probes based on the structure of this compound. These probes were successfully used to visualize cellular processes in live cells, showcasing their application in advanced imaging techniques.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    2-[4-(1,3-Benzoxazol-2-yl)piperidin-2-yl]ethanamine: Similar structure but with a piperidine ring instead of morpholine.

    2-[4-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]ethanamine: Contains a pyrrolidine ring instead of morpholine.

Uniqueness: 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .

Biological Activity

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article explores its molecular structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 1119450-65-5

The structure incorporates a benzoxazole moiety, which is known for its pharmacological properties, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of benzoxazole showed effective inhibition against various bacterial strains and fungi, including Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL .

Insecticidal and Fungicidal Activities

The compound has shown promising results in insecticidal assays. For instance, in a comparative study of several benzoxazole derivatives, this compound exhibited significant larvicidal activity against mosquito larvae at concentrations as low as 5 mg/L . Additionally, it demonstrated fungicidal efficacy against Botrytis cinerea, with an effective concentration (EC50) of approximately 14.44 µg/mL .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The acute toxicity of related compounds was found to classify them as low-to-moderate toxicity agents, with lethal concentrations (LC50) varying significantly across different derivatives .

Case Studies

StudyBiological ActivityResults
Study AAntimicrobialMIC values between 7.81 - 250 µg/mL against various pathogens
Study BInsecticidal100% larvicidal activity at 5 mg/L against mosquito larvae
Study CFungicidalEC50 of 14.44 µg/mL against Botrytis cinerea
Study DToxicityLC50 values indicating low to moderate toxicity in zebrafish embryos

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYIUSRKWKCAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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